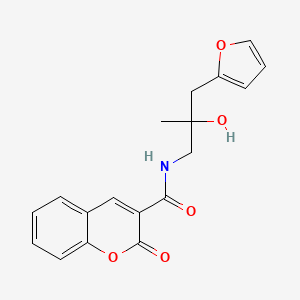

N-(3-(furan-2-yl)-2-hydroxy-2-méthylpropyl)-2-oxo-2H-chromène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a furan ring, a chromene moiety, and a carboxamide group

Applications De Recherche Scientifique

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mécanisme D'action

Target of Action

Compounds with similar structures have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s worth noting that furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are often used as the pharmacodynamic backbones of versatile drugs, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Furan derivatives have been found to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivative, which is then coupled with a chromene derivative through a series of reactions including condensation, cyclization, and amidation . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes the use of green chemistry principles to minimize waste and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The chromene moiety can be reduced under specific conditions to yield dihydrochromene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted furans, reduced chromenes, and amide derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other furan derivatives and chromene-based molecules, such as:

Uniqueness

What sets N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide apart is its unique combination of a furan ring and a chromene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler furan or chromene derivatives .

Activité Biologique

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene backbone with a furan ring and a hydroxy group, which are critical for its biological activity. The molecular formula is C15H15NO4, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan ring and hydroxyl groups enhances its binding affinity to these targets, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

1. Antitumor Activity

Research indicates that derivatives of chromene compounds exhibit significant antitumor properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

2. Antioxidant Effects

The hydroxyl groups in the structure contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is crucial for preventing various diseases, including cancer and cardiovascular disorders.

3. Anti-inflammatory Properties

Chromene derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is beneficial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Antitumor Activity

A study conducted on a series of chromene derivatives, including N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-oxo-2H-chromene-3-carboxamide, demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chromene Derivative 1 | MCF-7 | 5.0 |

| Chromene Derivative 2 | HeLa | 4.5 |

| N-(3-(furan-2-yl)-...) | MCF-7 | 3.8 |

Study 2: Antioxidant Activity

In vitro assays showed that the compound effectively scavenged DPPH radicals, with an IC50 value of 12 µM, demonstrating its potential as an antioxidant agent compared to standard antioxidants like ascorbic acid (IC50 = 10 µM).

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-18(22,10-13-6-4-8-23-13)11-19-16(20)14-9-12-5-2-3-7-15(12)24-17(14)21/h2-9,22H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMBSLLXOTYFNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.